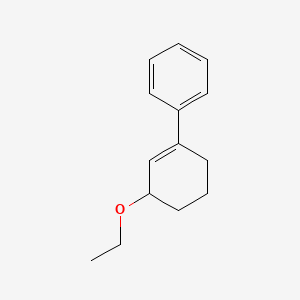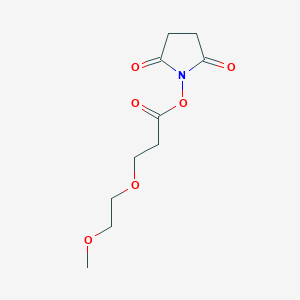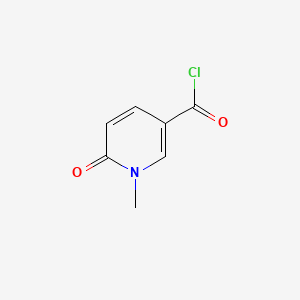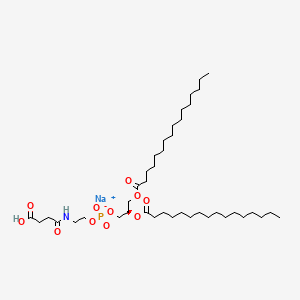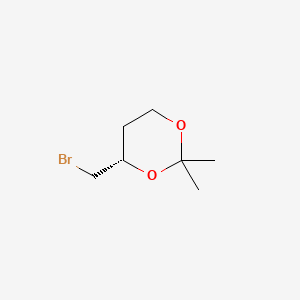![molecular formula C12H12O3 B575410 5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one CAS No. 180198-87-2](/img/structure/B575410.png)
5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one is a spiro compound characterized by a unique structure where two rings are connected through a single shared atom. This compound is of significant interest due to its diverse applications in various fields of chemistry, biology, and materials science. The presence of a quaternary carbon and fused rings in the spiro system makes it structurally intriguing and valuable for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one can be achieved through several methods. One common approach involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . Another method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium, followed by oxidative cleavage .
Industrial Production Methods: Industrial production of spiro compounds often involves scalable and efficient synthetic routes. For spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one, the use of palladium-catalyzed intermolecular tandem cyclization reactions has been explored for high regioselectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include molecular oxygen, hydrogen peroxide, and palladium catalysts. Reaction conditions often involve mild temperatures and the use of solvents such as acetic acid .
Major Products Formed: The major products formed from the reactions of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include various derivatives with potential biological and industrial applications. For example, oxidative cleavage can lead to the formation of spirocyclic compounds with phenazine rings .
Wissenschaftliche Forschungsanwendungen
Spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, derivatives of this compound are explored for their therapeutic properties. Additionally, in the industry, it is used in the development of materials with unique properties .
Wirkmechanismus
The mechanism of action of spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form reactive intermediates that can interact with biological macromolecules. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one include other spirocyclic compounds such as spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones .
Uniqueness: What sets spiro[isobenzofuran-1(3H),5-methyl-2’-tetrahydrofuran]-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
180198-87-2 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.225 |
IUPAC-Name |
5/'-methylspiro[2-benzofuran-3,2/'-oxolane]-1-one |
InChI |
InChI=1S/C12H12O3/c1-8-6-7-12(14-8)10-5-3-2-4-9(10)11(13)15-12/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
KLHQULQVUHKHPA-UHFFFAOYSA-N |
SMILES |
CC1CCC2(O1)C3=CC=CC=C3C(=O)O2 |
Synonyme |
5-METHYL-4,5-DIHYDRO-3H,3/'H-SPIRO[FURAN-2,1/'-ISOBENZOFURAN]-3/'-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)


![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)
